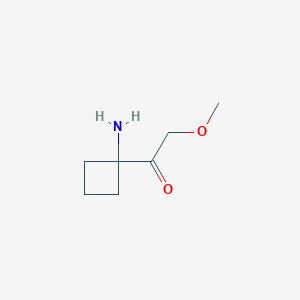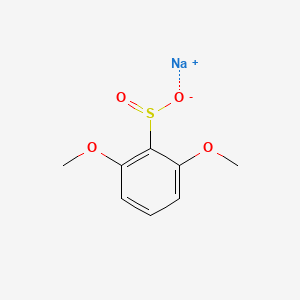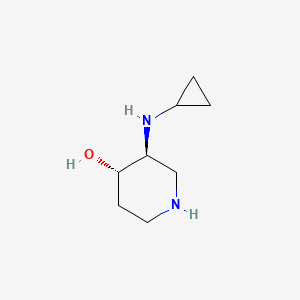
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and pharmacological properties. The presence of the cyclopropylamino group and the hydroxyl group in the piperidine ring makes this compound an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol typically involves the following steps:
Cyclopropylamine Addition: The starting material, a piperidine derivative, undergoes nucleophilic addition with cyclopropylamine under controlled conditions.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopropylamino group to a different amine.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: N-substituted piperidines.
Aplicaciones Científicas De Investigación
Chemistry
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on the central nervous system, cardiovascular system, or as an antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The cyclopropylamino group and the hydroxyl group play crucial roles in these interactions, influencing the compound’s potency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3-(Cyclopropylamino)piperidine: Lacks the hydroxyl group, leading to different chemical and biological properties.
(3S,4S)-3-(Cyclopropylamino)pyrrolidine: Contains a five-membered ring instead of a six-membered piperidine ring.
(3S,4S)-3-(Cyclopropylamino)morpholine: Contains an oxygen atom in the ring, altering its reactivity and interactions.
Uniqueness
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is unique due to the presence of both the cyclopropylamino group and the hydroxyl group in the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
(3S,4S)-3-(cyclopropylamino)piperidin-4-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-3-4-9-5-7(8)10-6-1-2-6/h6-11H,1-5H2/t7-,8-/m0/s1 |
Clave InChI |
WKNCLQLJVCTFLE-YUMQZZPRSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@H]1O)NC2CC2 |
SMILES canónico |
C1CC1NC2CNCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
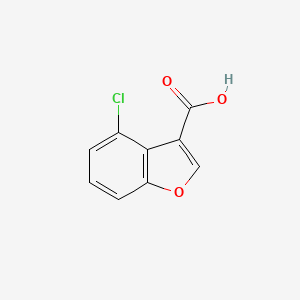
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
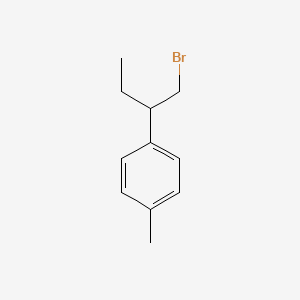
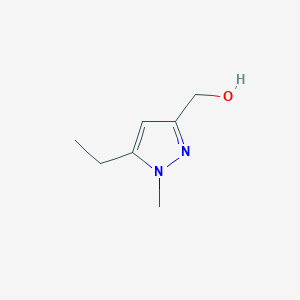
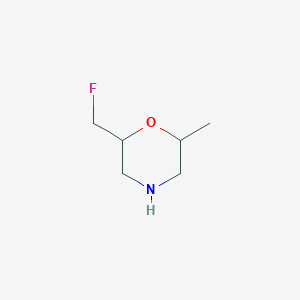
![3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13180354.png)
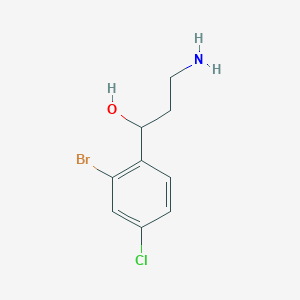
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13180360.png)
![2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13180366.png)
